molecular formula C14H19FO9 B221580 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride CAS No. 174511-17-2

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

Cat. No.: B221580
CAS No.: 174511-17-2
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding alcohols and acids.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield acetic acid and the corresponding alcohol, while substitution reactions would yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its acetylated form allows for easy modification and conjugation with other biomolecules.

Medicine

In medicine, this compound has potential applications as a prodrug. The acetyl groups can be hydrolyzed in vivo to release the active drug.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-fluorooxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337119
Record name 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174511-17-2
Record name 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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